

# Thermochemical Profile of 1,3-Diethoxypropane: A Technical Guide

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## Compound of Interest

Compound Name: 1,3-Diethoxypropane

Cat. No.: B8821189

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This technical guide provides a comprehensive overview of the available thermochemical data for **1,3-diethoxypropane** (CAS No: 3459-83-4). The information is compiled from critically evaluated data sources and is intended to be a valuable resource for professionals in research, development, and various scientific disciplines where precise energetic characterization is essential.

## Core Thermochemical Data

The following tables summarize the key thermochemical properties of **1,3-diethoxypropane**. These values are essential for understanding the energetic stability, reactivity, and potential applications of this compound.

Table 1: Enthalpy and Gibbs Free Energy of Formation

Property	Value	Units	Phase	Source
Standard Enthalpy of Formation ( $\Delta_f H^\circ$ )	$-436.4 \pm 4.5$	kJ/mol	Gas	Cheméo[1]
Standard Enthalpy of Formation ( $\Delta_f H^\circ$ )	$-483.7 \pm 4.6$	kJ/mol	Liquid	Cheméo[1]
Standard Gibbs Free Energy of Formation ( $\Delta_f G^\circ$ )	-204.38	kJ/mol	Gas	Cheméo[1]

Table 2: Combustion and Vaporization Data

Property	Value	Units	Source
Standard Liquid Enthalpy of Combustion ( $\Delta_c H^\circ_{\text{liquid}}$ )	$-4559.10 \pm 1.40$	kJ/mol	Cheméo[1]
Enthalpy of Vaporization at Standard Conditions ( $\Delta_{\text{vap}} H^\circ$ )	$47.3 \pm 0.4$	kJ/mol	Cheméo[1]

Table 3: Heat Capacity and Entropy

Property	Value	Units	Phase	Temperature (K)	Source
Ideal Gas					
Heat Capacity (Cp,gas)	243.15	J/mol·K	Gas	298.15	Cheméo[1]
Entropy (Ideal Gas)	465.33	J/mol·K	Gas	298.15	NIST/TRC Web Thermo Tables[2]
Entropy (Liquid in equilibrium with Gas)	334.80	J/mol·K	Liquid	298.15	NIST/TRC Web Thermo Tables[2]

## Experimental Protocols

While specific experimental details for the determination of thermochemical data for **1,3-diethoxypropane** are not extensively published, the following represents generalized, state-of-the-art methodologies for obtaining such data for liquid organic compounds.

### Determination of Enthalpy of Combustion (Bomb Calorimetry)

The standard enthalpy of combustion of liquid **1,3-diethoxypropane** is determined using a high-precision oxygen bomb calorimeter.

- **Sample Preparation:** A precisely weighed sample of high-purity **1,3-diethoxypropane** (typically 0.5 - 1.0 g) is placed in a quartz crucible. A cotton fuse is positioned to be in contact with the sample.
- **Calorimeter Setup:** The crucible is placed in the bomb, which is then sealed and pressurized with pure oxygen to approximately 30 atm. The bomb is submerged in a known quantity of water in the calorimeter's insulated vessel.

- **Combustion:** The sample is ignited by passing an electric current through an ignition wire. The temperature of the water is monitored with a high-resolution thermometer before, during, and after combustion to determine the temperature change ( $\Delta T$ ).
- **Calibration:** The heat capacity of the calorimeter system is determined by combusting a certified standard, such as benzoic acid, under identical conditions.
- **Calculation:** The heat of combustion is calculated from the observed temperature rise and the heat capacity of the calorimeter, with corrections made for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the heat of combustion of the fuse wire.

## Determination of Enthalpy of Vaporization (Correlation Gas Chromatography)

The enthalpy of vaporization can be determined using correlation gas chromatography, a technique that relates the gas chromatographic retention time to the solute's vapor pressure.

- **Column and Standards:** A capillary gas chromatography column is used. A series of n-alkanes with well-documented enthalpies of vaporization are used as standards.
- **Isothermal Analysis:** Isothermal chromatograms of **1,3-diethoxypropane** and the n-alkane standards are obtained at several different temperatures.
- **Retention Time Measurement:** The retention times for all compounds are accurately measured at each temperature.
- **Data Analysis:** A correlation is established between the known enthalpies of vaporization of the n-alkanes and their retention times at each temperature. This correlation is then used to determine the enthalpy of vaporization of **1,3-diethoxypropane**.

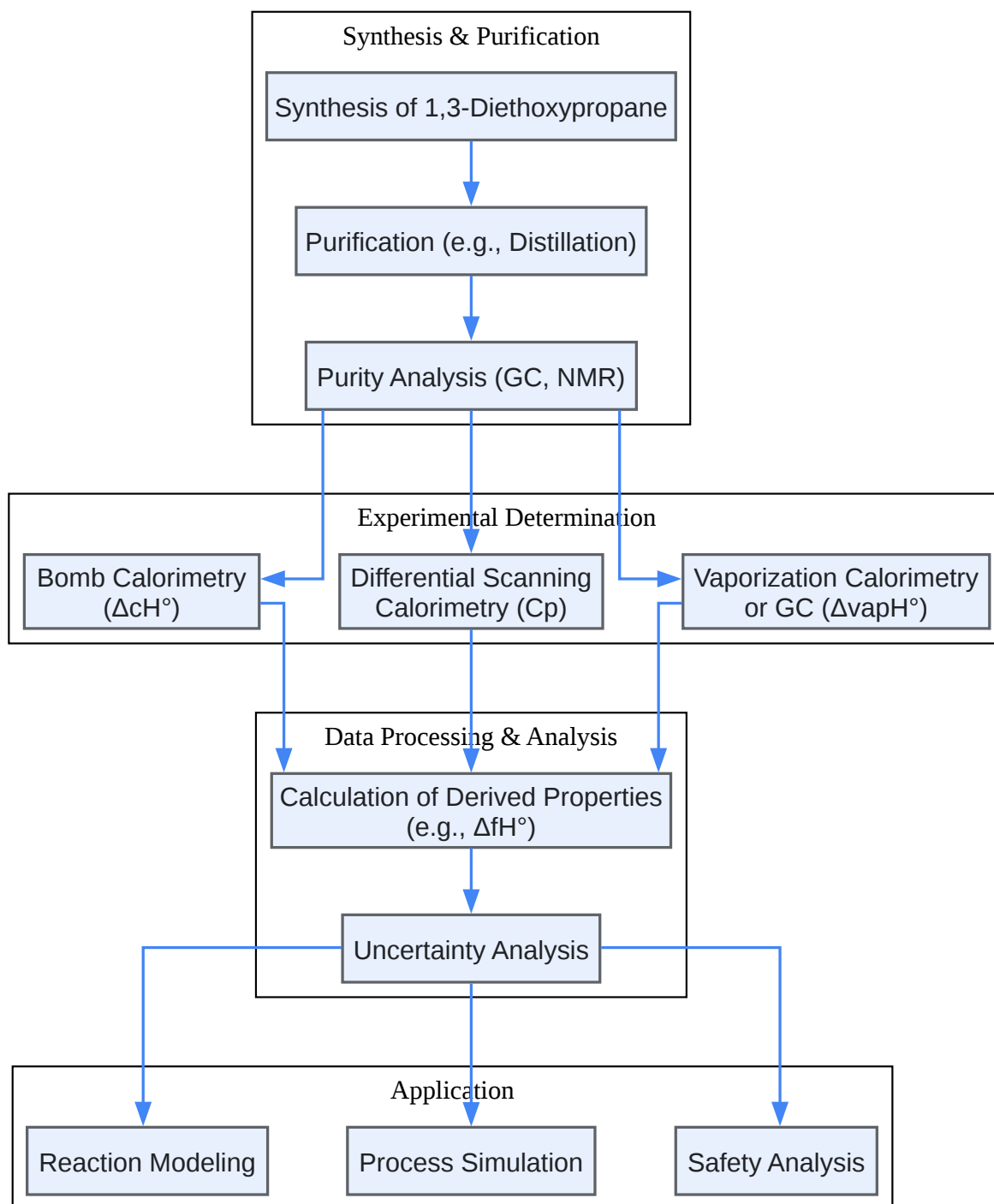
## Determination of Heat Capacity (Differential Scanning Calorimetry - DSC)

The heat capacity of liquid **1,3-diethoxypropane** as a function of temperature is determined using a differential scanning calorimeter.

- **Sample Preparation:** A small, accurately weighed sample of **1,3-diethoxypropane** (typically 5-15 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.
- **DSC Measurement:** The sample and reference pans are placed in the DSC cell. The measurement involves a three-step process:
  - An initial baseline run with two empty pans.
  - A run with a sapphire standard (of known heat capacity) in the sample pan.
  - A final run with the **1,3-diethoxypropane** sample in the sample pan.
- **Temperature Program:** All runs are performed over the desired temperature range at a constant heating rate (e.g., 10 K/min).
- **Calculation:** The heat flow difference between the sample and the reference is measured. By comparing the heat flow of the sample to that of the sapphire standard, the heat capacity of **1,3-diethoxypropane** can be calculated as a function of temperature.

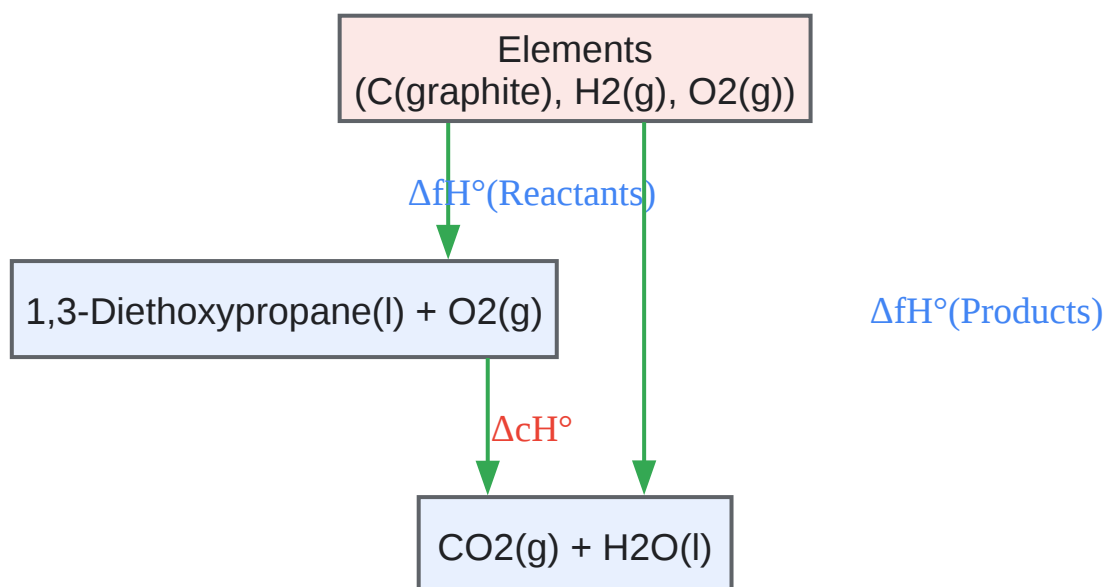
## Visualizations

The following diagrams illustrate key conceptual workflows relevant to the determination and application of thermochemical data.



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Caption: Workflow for the determination and application of thermochemical data.



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## References

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